4-Methyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid is an organic compound that features a unique combination of a cyclohexyl ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclohexyl group. One common method is the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or cyclohexyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Scientific Research Applications
4-Methyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylcyclohexyl)-1,3-oxazole-5-carboxylic acid
- 4-Methyl-1,3-oxazole-5-carboxylic acid
- 2-Cyclohexyl-1,3-oxazole-5-carboxylic acid
Uniqueness
4-Methyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of both a methyl group and a cyclohexyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-methyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-7-4-3-5-9(6-7)11-13-8(2)10(16-11)12(14)15/h7,9H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
YRVDTSLPYDSKIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2=NC(=C(O2)C(=O)O)C |
Origin of Product |
United States |
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